SPX-101
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPX-101 is a novel SPLUNC1 mimetic regulating ENaC density with the potential for efficacy without systemic effects.
Applications De Recherche Scientifique
Targeting Cystic Fibrosis
SPX-101 is primarily researched for its application in treating Cystic Fibrosis (CF). It acts on the epithelial sodium channel (ENaC), crucial for sodium movement in the lung. Hyperactivation of ENaC leads to dehydration of mucus, reduced mucociliary clearance, and recurrent infections in CF. This compound, as a peptide mimetic of SPLUNC1, selectively binds to ENaC and promotes its internalization, thus enhancing mucus transport. This mechanism shows potential for treating all CF patients regardless of their CFTR mutation, with studies demonstrating increased survival in β-ENaC-transgenic mice and improved mucus transport in CF models (Scott et al., 2017).
Clinical Trials in Healthy Volunteers and CF Patients
Clinical trials have been conducted to assess the safety and efficacy of this compound. A Phase 1 study in healthy adults and a Phase 1b study in adults with CF showed that this compound was well-tolerated across various doses with minimal systemic exposure and no significant adverse events. This supports further investigation into its use for CF treatment (Couroux et al., 2019).
Stability and Function in CF Sputum
Research also indicates that this compound retains its function and stability when exposed to CF sputum. Unlike SPLUNC1 or its domain S18, this compound remains stable and effective in CF sputum, supporting its therapeutic potential for CF treatment (Sesma et al., 2019).
Nonclinical Safety Assessment
This compound has undergone nonclinical safety assessments, including an in vitro hERG assay and 28-day inhalation toxicology studies in rats and dogs. These studies have shown that this compound causes no adverse effects on the respiratory, cardiac, or central nervous systems, and it does not achieve significant systemic circulation, suggesting a safe profile for clinical use (Walker et al., 2017).
Propriétés
Numéro CAS |
2219362-20-4 |
---|---|
Formule moléculaire |
C53H90N14O16 |
Poids moléculaire |
1179.385 |
Nom IUPAC |
D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2 |
InChI |
InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1 |
Clé InChI |
GHHZWRGZMXHMIQ-DZLDEHGNSA-N |
SMILES |
O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SPX-101; SPX 101; SPX101 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.